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Abstract

CP 375, identified chemically as 3-hydroxy-2-(1-methoxypropyl)-1,6-dimethylpyridin-4-one, is a
synthetic, orally active iron chelator developed by Apotex, Inc.[1] As a member of the 3-
hydroxypyridin-4-one (HPO) class of compounds, CP 375 demonstrates a high affinity for ferric
iron (Fes3*), with a log K1 value of 14.50, positioning it as a compound of significant interest for
the treatment of iron overload conditions.[2][3] Such conditions can arise from genetic
disorders or frequent blood transfusions. Preliminary investigations also suggest potential
antimicrobial and anticancer activities, although these areas require more extensive research.
[4] This technical guide provides a comprehensive overview of the available information on CP
375, including its synthesis, mechanism of action as an iron chelator, and relevant experimental
protocols.

Discovery and Rationale

CP 375 was developed by Apotex, Inc. as part of a research program focused on creating
novel therapeutic agents for conditions related to iron toxicity.[1] The core rationale for its
development lies in the well-established iron-chelating properties of the 3-hydroxypyridin-4-one
scaffold. These compounds act as bidentate ligands, forming stable hexadentate complexes
with Fe3* in a 3:1 ligand-to-iron ratio. The development of orally bioavailable iron chelators is a
significant focus in medicine, aiming to improve patient compliance and quality of life compared
to parenterally administered alternatives. The therapeutic areas targeted for CP 375 include
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congenital disorders and hemic and lymphatic diseases where iron overload is a common
complication.[1]

Synthesis of CP 375

While a specific, detailed synthesis protocol for CP 375 is not publicly available in the reviewed
literature, a general and plausible synthetic route for N-substituted 3-hydroxy-4-pyridinones can
be inferred from patents and publications related to analogous compounds. The common
strategy involves the reaction of a 3-hydroxy-4-pyrone with a primary amine to form the
corresponding pyridinone.

A likely precursor for the synthesis of CP 375 is a substituted 3-hydroxy-4-pyrone, which is then
reacted with methylamine to introduce the N-methyl group. The substituent at the 2-position,
the 1-methoxypropyl group, would likely be introduced at an earlier stage in the synthesis of the
pyrone precursor.

General Synthetic Workflow:

Synthesis of Pyridinone Core

Ring Transformation Reaction

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of the CP 375 pyridinone core.
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Physicochemical and Pharmacological Properties

A summary of the known quantitative data for CP 375 and related compounds is presented in

the tables below. It is important to note that specific preclinical and clinical data for CP 375 are

limited in the public domain.

Table 1: Physicochemical Properties of CP 375

Property Value Reference
3-hydroxy-2-(1-
IUPAC Name methoxypropyl)-1,6- [4]

dimethylpyridin-4-one

Molecular Formula C11H17NOs3 [4]
Molecular Weight 211.26 g/mol [4]
CAS Number 752186-89-3 [1]
log K1 (Fe3+) 14.50 [2][3]

Table 2: In Vitro Activity of Related 3-Hydroxypyridin-4-one Analogs
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Test
Compound . o
Organism/Cell  Activity Value Reference
Class .
Line
3-
o Staphylococcus
Hydroxypyridin- MIC 32 pg/mL [41151[6]
aureus
4-one derivatives
3-
Hydroxypyridin- Escherichia coli MIC 32 pg/mL [4][5]16]
4-one derivatives
3-
Hydroxypyridin- Candida albicans  MIC 128-512 pg/mL [41[5]
4-one derivatives
3-
Hydroxypyridin- Aspergillus niger  MIC 128-512 pg/mL [41[5]

4-one derivatives

Note: The data in Table 2 are for related analogs and not for CP 375 itself. This information is
provided for comparative purposes within the same chemical class.

Mechanism of Action and Sighaling Pathways

The primary mechanism of action of CP 375 is its ability to chelate ferric iron. As a bidentate
ligand, three molecules of CP 375 coordinate with one atom of Fe3* to form a stable, water-
soluble complex that can be excreted from the body. This reduces the concentration of free

iron, thereby mitigating iron-induced oxidative stress and its pathological consequences.

The potential anticancer and antimicrobial activities of CP 375 are likely linked to its iron-
chelating properties. Iron is an essential nutrient for the proliferation of both cancer cells and
pathogenic microorganisms. By sequestering iron, CP 375 may deprive these cells of a critical
element, leading to the inhibition of growth and proliferation. However, the specific signaling
pathways modulated by CP 375 in these contexts have not yet been elucidated in the available
literature.
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Iron Chelation by CP 375
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Caption: The mechanism of iron chelation by CP 375.

Experimental Protocols

Detailed experimental protocols for the evaluation of CP 375 are not widely published.
However, based on standard methodologies for assessing iron chelators, the following outlines
key experimental approaches.

Determination of Iron Chelation Affinity (Potentiometric
Titration)

This method is used to determine the stability constants of the iron-chelator complex.

Workflow:
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Potentiometric Titration Workflow
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Caption: Workflow for determining iron chelation affinity.

Methodology:

A solution containing known concentrations of CP 375 and ferric chloride is prepared in a

thermostatted vessel.

The solution is titrated with a standardized solution of sodium hydroxide.

The pH of the solution is monitored continuously using a calibrated pH electrode.

The resulting titration curve is analyzed to calculate the protonation constants of the ligand

and the stability constant of the iron-ligand complex.

In Vitro Antimicrobial Susceptibility Testing

(Microdilution Method)
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This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound
against various microorganisms.

Methodology:

A two-fold serial dilution of CP 375 is prepared in a 96-well microtiter plate.

o Each well is inoculated with a standardized suspension of the test microorganism (e.g., S.
aureus, E. coli).

e The plate is incubated under appropriate conditions for 18-24 hours.

e The MIC is determined as the lowest concentration of CP 375 that visibly inhibits the growth
of the microorganism.

Future Directions

CP 375 represents a promising candidate in the field of iron chelation therapy. However, further
research is necessary to fully elucidate its therapeutic potential. Key areas for future
investigation include:

» Detailed Preclinical Studies: Comprehensive studies on the pharmacokinetics,
pharmacodynamics, and toxicology of CP 375 are required.

» Clinical Trials: Well-designed clinical trials are needed to evaluate the safety and efficacy of
CP 375 in patients with iron overload conditions.

o Mechanism of Action Studies: Further research is needed to understand the specific
signaling pathways involved in the potential anticancer and antimicrobial activities of CP 375.

 Structure-Activity Relationship (SAR) Studies: SAR studies could lead to the design of new
3-hydroxypyridin-4-one derivatives with improved efficacy and safety profiles.

Conclusion

CP 375 is a novel, orally active iron chelator with a strong potential for the treatment of iron
overload diseases. Its high affinity for ferric iron, coupled with the potential for antimicrobial and
anticancer activities, makes it a compound of significant interest for further research and
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development. The information provided in this technical guide serves as a foundational
resource for scientists and clinicians working in the fields of drug discovery, hematology, and
infectious diseases. As more data becomes available, the therapeutic applications of CP 375
may be further expanded and refined.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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